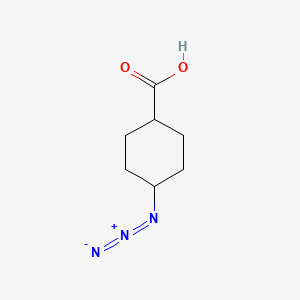

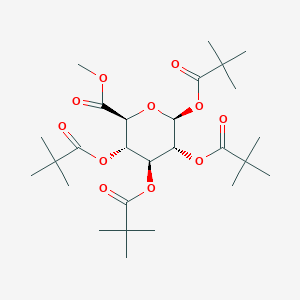

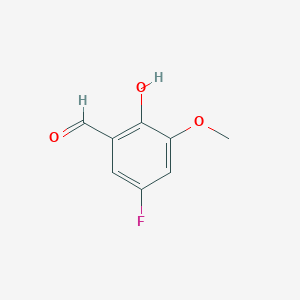

![molecular formula C12H16N4S B3043491 4-(1,4-二氮杂环戊-1-基)-5-甲基噻吩并[2,3-d]嘧啶 CAS No. 874880-97-4](/img/structure/B3043491.png)

4-(1,4-二氮杂环戊-1-基)-5-甲基噻吩并[2,3-d]嘧啶

描述

“4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine” is a compound with a pyrimidine scaffold. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves the use of readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

Pyrimidines have been involved in various chemical reactions. For instance, a strategy involving the use of 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure. For instance, the 1H-NMR spectra of some derivatives showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .科学研究应用

凋亡诱导

研究表明,噻吩并[2,3-d]嘧啶的某些衍生物是有效的凋亡诱导剂。例如,4-苯胺基-N-甲基噻吩并[2,3-d]嘧啶类化合物已显示出通过抑制微管蛋白聚合诱导凋亡的显著效果,特别是在人乳腺癌细胞中 (Kemnitzer 等人,2009 年)。

合成和表征

已经探索了噻吩并[2,3-d]嘧啶的各种取代衍生物的合成和表征。研究集中在为这些化合物开发独特的合成方法,以加深对其化学性质和潜在应用的理解 (Ahmad,2011 年)。

胸苷酸合成酶和二氢叶酸还原酶的抑制

噻吩并[2,3-d]嘧啶衍生物已被研究作为胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂,这些酶在核苷酸合成中至关重要。这些化合物,例如 N-{4-[(2-氨基-6-甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-5-基)硫代]苯甲酰}-L-谷氨酸,已显示出有希望的结果,作为有效的双重抑制剂 (Gangjee 等人,2008 年)。

抗癌和抗病毒剂

某些噻吩并[2,3-d]嘧啶衍生物已显示出作为抗癌和抗病毒剂的显着潜力。这些化合物的合成和生物学测试揭示了它们抑制各种人类肿瘤细胞系和病毒的能力,使其成为进一步药物开发的宝贵目标 (Melguizo 等人,1994 年)。

多功能化合物的开发

对噻吩并[2,3-d]嘧啶衍生物的研究导致了具有多种生物活性的多功能化合物的开发。这些研究对于探索这些化合物在各种生物医学应用中的范围至关重要,包括它们作为抗菌剂的潜力 (Sheikhi-Mohammareh 等人,2020 年)。

针对癌症治疗的 Mnk 抑制

4-(二氢吡啶酮-3-基)氨基-5-甲基噻吩并[2,3-d]嘧啶衍生物已被确定为 Mnk 的有效抑制剂,Mnk 是参与肿瘤发生的蛋白质。这些化合物已显示出下调磷酸化的 eIF4E 和诱导癌细胞凋亡的功效,突出了它们作为无毒癌症治疗的潜力 (Yu 等人,2015 年)。

作用机制

Target of Action

Pyrido[2,3-d]pyrimidines, a similar class of compounds, have been found to target a variety of proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Mode of Action

It is known that pyrimidine derivatives exert their potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Pyrimidine derivatives are known to inhibit protein kinases, which are involved in various cellular signaling processes . This inhibition can affect multiple downstream effects, potentially leading to the observed therapeutic effects.

Result of Action

Pyrimidine derivatives have been shown to exhibit promising anticancer activity .

未来方向

The future of pyrimidine research lies in the development of more potent and efficacious drugs with a pyrimidine scaffold. This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . The search for diverse and novel structural frameworks may pave the way to develop new effective anticancer drugs .

属性

IUPAC Name |

4-(1,4-diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-9-7-17-12-10(9)11(14-8-15-12)16-5-2-3-13-4-6-16/h7-8,13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJSWKDFUBISNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=NC(=C12)N3CCCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

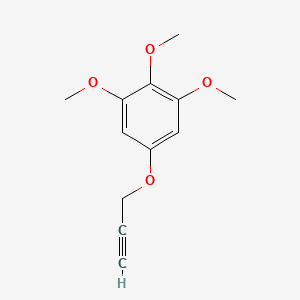

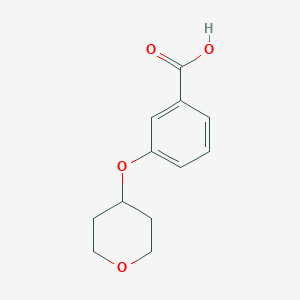

![3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole](/img/structure/B3043410.png)

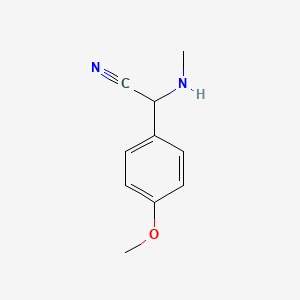

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)

![Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3043414.png)

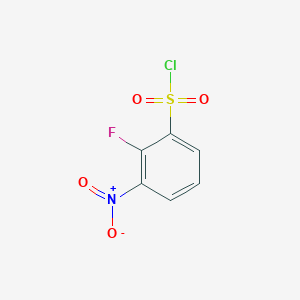

![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)